molecular formula C6H5BrO4S2 B13174829 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid

Cat. No.: B13174829
M. Wt: 285.1 g/mol
InChI Key: APWUOODXRKVZKB-UHFFFAOYSA-N
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Description

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is an organic compound with the molecular formula C(_6)H(_5)BrO(_4)S(_2) It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanesulfonyl chloride for sulfonylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler derivative without the bromine and methanesulfonyl groups.

    5-Bromothiophene-2-carboxylic acid: Lacks the methanesulfonyl group.

    4-Methanesulfonylthiophene-2-carboxylic acid: Lacks the bromine atom.

Properties

Molecular Formula

C6H5BrO4S2

Molecular Weight

285.1 g/mol

IUPAC Name

4-bromo-5-methylsulfonylthiophene-2-carboxylic acid

InChI

InChI=1S/C6H5BrO4S2/c1-13(10,11)6-3(7)2-4(12-6)5(8)9/h2H,1H3,(H,8,9)

InChI Key

APWUOODXRKVZKB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(S1)C(=O)O)Br

Origin of Product

United States

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